2-(2,4-difluorophenoxy)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to "2-(2,4-difluorophenoxy)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide" involves multistep synthetic routes. These typically start from basic aromatic or heteroaromatic compounds, undergoing processes like esterification, conversion to acid hydrazides, formation of 1,3,4-oxadiazole rings through cyclization, and subsequent modifications to introduce various substituents, including sulfanyl, ethyl, and acetamide groups. Detailed synthetic methods utilize starting materials such as chlorophenoxyacetic acid or similar compounds, with transformations involving hydrazine hydrate and various electrophiles under controlled conditions to yield the desired products with high specificity (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of 1,3,4-oxadiazole rings, which are connected to various aromatic and heteroaromatic systems via ether or sulfanyl linkages. The detailed structural elucidation is achieved through spectroscopic techniques like IR, 1H-NMR, and EI-MS, providing insights into the substitution patterns and the overall molecular architecture. X-ray crystallography has been used to reveal the precise geometric configurations, showcasing how substituents like fluorine atoms and oxadiazole rings influence the molecular conformation (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by the presence of reactive functional groups. The 1,3,4-oxadiazole ring imparts nucleophilic characteristics, allowing for further chemical modifications through reactions with various electrophiles. This reactivity can be harnessed to introduce additional functional groups, extending the chemical diversity and potential applications of these molecules.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure, particularly the presence of halogen atoms and the overall molecular polarity. The crystalline nature and stability under ambient conditions have been noted, with specific compounds showing remarkable stability due to spatial isolation of reactive moieties by aromatic systems.
Chemical Properties Analysis
Chemically, these compounds exhibit a range of activities, including antimicrobial and enzyme inhibitory effects, attributed to their complex structures. The presence of the 1,3,4-oxadiazole ring and various substituents like fluorophenyl groups contribute to these activities. Bioactivity studies have highlighted their potential as therapeutic agents, with specific molecules showing promising antibacterial, antifungal, and enzyme inhibitory activities. The molecular interactions responsible for these activities have been explored through computational docking studies, revealing the potential binding sites and mechanisms of action (Abbasi et al., 2018).
Mechanism of Action
Future Directions
Oxadiazoles have shown potential for a wide range of applications, and future research may continue to explore these possibilities . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O3/c1-3-13-18-19-14(23-13)8-20(4-2)15(21)9-22-12-6-5-10(16)7-11(12)17/h5-7H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYISSIGYCPOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(CC)C(=O)COC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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